molecular formula C16H14O2 B8813675 alpha-Styryl p-anisyl ketone

alpha-Styryl p-anisyl ketone

Cat. No. B8813675
M. Wt: 238.28 g/mol
InChI Key: KJHHAPASNNVTSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Styryl p-anisyl ketone is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-Styryl p-anisyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Styryl p-anisyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

alpha-Styryl p-anisyl ketone

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O2/c1-18-15-10-8-14(9-11-15)16(17)12-7-13-5-3-2-4-6-13/h2-12H,1H3

InChI Key

KJHHAPASNNVTSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step A Add 10% aqueous NaOH (38 mL) to a solution of p-anisaldehyde (25 mL, 0.206 mol) and acetophenone (23.97 mL, 0.206 mol) in EtOH (500 mL). Stir the mixture at room temperature over night. Dilute the mixture with water and extract with ether. Combine the ethereal extracts, wash with water and brine, dry over Na2SO4 and concentrate to a solid. Recrystallize the solid from ether/hexanes to provide 27.51 g (56%) of 4'-methoxychalcone, mp 72°-74° C.
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38 mL
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Reaction Step One
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25 mL
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23.97 mL
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reactant
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500 mL
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0 (± 1) mol
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Yield
56%

Synthesis routes and methods II

Procedure details

50.1 g. (0.333 m) 4-methoxyacetophenone and 35.4 g (0.333 m) benzaldehyde were combined in a 500 ml Erlenmeyer flask, with the 4-methoxyacetophenone being previously melted. Then 80 ml 5N NaOH solution (appr.) (1.2 × 0.333 m) was added to the mixture. Approximately 40 ml absolute ethanol was added to the stirred mixture in small portions to keep the mixture homogeneous. It was let stir at room temperature overnight, and a solid white cake resulted. The solid was filtered, washed with water, and then recrystallized from methanol/water to give 72.3 g (91%) of 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one. 10 g (0.0420 m) of this compound and 160 mg Pd on C (10%) were combined with about 200 ml ethyl acetate and placed under 1 atm of hydrogen. Upon stirring, the mixture absorbed 950 ml H2 (calc. 940 ml) and stopped. The reaction mixture was filtered and the clear solution was concentrated to obtain 9.8 g (98%) of 1-(4-methoxyphenyl)-3-phenyl-1-propanone.
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35.4 g
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80 mL
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40 mL
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Synthesis routes and methods III

Procedure details

4-Methoxyacetophenone (1.4 g) and sodium hydroxide (0.2 g) were suspended in 15 Ml of methanol pre-chilled at −10° C. The solution was kept for 1 hr under 0° C. with stirring. Benzaldehyde (1 g) was added thereto, and refluxed for 10 hr at room temperature with stirring. After neutralization with 5% hydrochloric acid solution, the product was extracted with 100 Ml of ethylacetate. The extracted organic phase was dried with anhydrous magnesium sulfate, and evaporated under vacuum. The resulting 1.3 g of white powder was purified through silica gel column chromatography (5×3 cm, Merk), which is eluted with n-hexane:ethylacetate (v/v, 1:7). The purified compound was identified as follows:
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1.4 g
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reactant
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0.2 g
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1 g
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